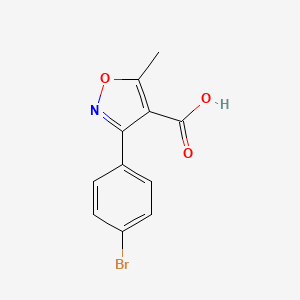

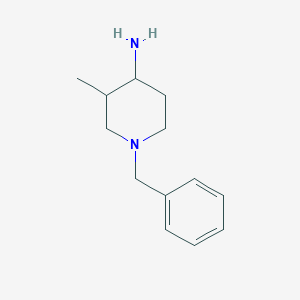

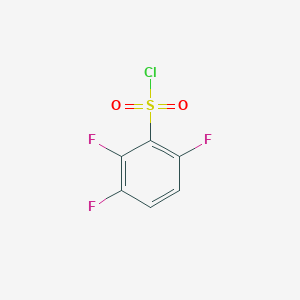

![molecular formula C14H17N3 B1344176 6-苄基-1,4,5,6,7,8-六氢咪唑并[4,5-d]氮杂卓 CAS No. 303021-31-0](/img/structure/B1344176.png)

6-苄基-1,4,5,6,7,8-六氢咪唑并[4,5-d]氮杂卓

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

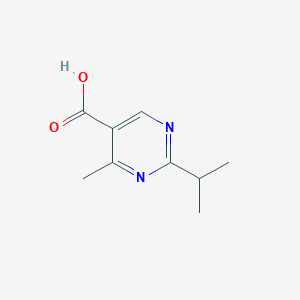

The compound "6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine" is a heterocyclic compound that is part of a broader class of chemicals known for their diverse range of biological activities and pharmaceutical applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar heterocyclic compounds, their synthesis, molecular structure, and potential applications, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often begins with o-phenylenediamine as a precursor, reacting with various aldehydes or ketones to form benzimidazole derivatives . For example, the synthesis of a 5-HT7 antagonist involved a regioselective assembly of a pyrazole ring fused to an azepine ring, utilizing palladium coupling and selective alkylation . Similarly, palladium-catalyzed double C-H bond activation has been used to synthesize dibenzoazepine diones from benzamides . These methods suggest that the synthesis of "6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine" could involve similar strategies, such as palladium-catalyzed reactions or regioselective assembly of the heterocyclic core.

Molecular Structure Analysis

The molecular structure of benzimidazole-tethered oxazepine hybrids was confirmed using X-ray diffraction and density functional theory (DFT) studies, which showed good agreement between calculated and experimental structures . Charge distributions and regions of electrophilic and nucleophilic reactivity were also computed, providing insights into the molecular behavior of these compounds . This suggests that a similar approach could be used to analyze the molecular structure of "6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine".

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions. For instance, vicarious nucleophilic substitution was used to synthesize imidazo-diazepinones, indicating that such reactions could be applicable to the synthesis or functionalization of "6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine" . Additionally, intramolecular Friedel-Crafts cyclization has been employed in the synthesis of benzo[b]pyrimido[5,4-f]azepines , which could be relevant for constructing similar azepine-based structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using spectroscopic methods such as NMR, IR, and MS, alongside elemental analysis . X-ray crystallography provides detailed structural information, including conformation and stereochemistry . Computational studies, including NBO analysis and MEP mapping, offer insights into electronic properties, while hyperpolarizability studies suggest potential nonlinear optical (NLO) applications . These techniques would likely be instrumental in characterizing the physical and chemical properties of "6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine".

科学研究应用

拮抗剂合成中的区域选择性组装

一项重要的应用涉及 5-HT7 拮抗剂的合成,这类化合物在神经系统疾病中具有潜在的治疗应用。一项研究描述了稠合吡唑-氮杂卓杂环化合物的区域选择性组装,以合成 1-苄基-3-(4-氯苯基)-1,4,5,6,7,8-六氢吡唑并[3,4-d]氮杂卓,突出了用于临床候选物选择的可扩展合成路线 (Dvorak 等人,2021)。

抗菌和抗炎活性

另一个研究重点是该化合物的抗菌和抗炎潜力。合成了一系列新型二氢苯并呋喃[3,2-e]异恶唑并[4,5-b]氮杂卓-5(5aH)-酮,并评估了它们的抗菌、抗炎和镇痛活性,显示出与标准药物相当的显着的抗菌和有效的抗炎和镇痛活性 (Rajanarendar 等人,2013)。

氨基取代衍生物的合成和表征

此外,对氨基取代苯并[b]嘧啶并[5,4-f]氮杂卓的研究提供了对这些衍生物的合成和表征的见解,证明了这些化合物在为潜在治疗用途创造多样化的杂环核心的多功能性 (Quintero 等人,2018)。

抗肿瘤剂的合成

此外,合成了噻吩并[2,3-b]氮杂卓-4-酮作为潜在的抗肿瘤剂,突出了探索氮杂卓衍生物的抗癌特性,尽管初步数据并未表明有显着的活性 (Koebel 等人,1975)。

新型合成方法和细胞毒性

此外,氮杂卓稠合杂环化合物的合成新方法及其细胞毒性评估展示了正在进行的研究,以扩展化学多样性和了解这些化合物的生物学意义 (Yempala 等人,2020)。

安全和危害

属性

IUPAC Name |

6-benzyl-4,5,7,8-tetrahydro-1H-imidazo[4,5-d]azepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-2-4-12(5-3-1)10-17-8-6-13-14(7-9-17)16-11-15-13/h1-5,11H,6-10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAKDZTUKYUQDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC2=C1NC=N2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

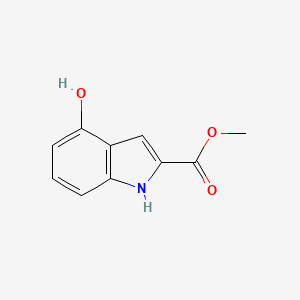

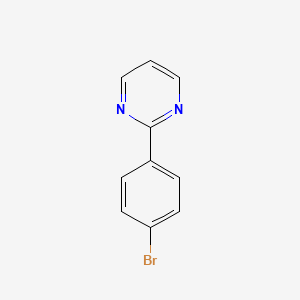

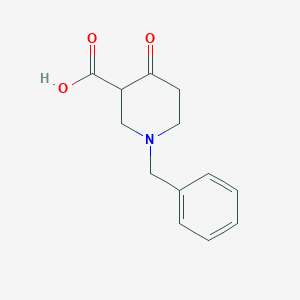

![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)